molecular formula C10H7F2NS B12067906 2-(Difluoromethyl)-4-phenylthiazole CAS No. 2149601-28-3

2-(Difluoromethyl)-4-phenylthiazole

Cat. No.: B12067906
CAS No.: 2149601-28-3
M. Wt: 211.23 g/mol
InChI Key: UMZCSRCSAYOUEY-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-phenylthiazole: is a relatively stable compound that features a difluoromethyl group attached to a phenylthiazole ring. It is sparingly soluble in water but dissolves readily in various organic solvents such as methanol, ethanol, and dimethylformamide .

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. Notably, late-stage difluoromethylation processes have gained prominence. These methods involve the formation of X–CF2H bonds, where X can be C(sp), C(sp2), C(sp3), O, N, or S. Metal-based approaches, both stoichiometric and catalytic, have been developed to transfer CF2H to C(sp2) sites. Additionally, Minisci-type radical chemistry has been successfully applied to heteroaromatics for C(sp2)–H bond difluoromethylation .

b. Industrial Production Methods: While specific industrial production methods are not widely documented, the compound’s synthesis likely involves adapting the established laboratory-scale procedures to larger scales. Optimization for yield, safety, and cost-effectiveness would be essential.

Chemical Reactions Analysis

a. Types of Reactions: 2-(Difluoromethyl)-4-phenylthiazole can undergo various reactions, including electrophilic, nucleophilic, radical, and cross-coupling processes. These reactions lead to the formation of C(sp3)–CF2H bonds. stereoselective difluoromethylation remains limited.

b. Common Reagents and Conditions:

    Electrophilic Difluoromethylation: Achieved using ClCFH or novel non-ozone-depleting difluorocarbene reagents.

    Nucleophilic Difluoromethylation: Specific reagents and conditions vary but typically involve CFH transfer.

    Radical Difluoromethylation: Minisci-type radical chemistry with heteroaromatic substrates.

Scientific Research Applications

2-(Difluoromethyl)-4-phenylthiazole finds applications in various scientific fields:

    Medicinal Chemistry: As a synthetic intermediate for novel drug compounds.

    Agriculture: Its potent insecticidal and fungicidal properties are of interest in pesticide development.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare 2-(Difluoromethyl)-4-phenylthiazole to related structures, highlighting its unique features.

Remember that this compound’s applications and mechanisms continue to evolve, and ongoing research may reveal additional insights

Properties

CAS No.

2149601-28-3

Molecular Formula

C10H7F2NS

Molecular Weight

211.23 g/mol

IUPAC Name

2-(difluoromethyl)-4-phenyl-1,3-thiazole

InChI

InChI=1S/C10H7F2NS/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-6,9H

InChI Key

UMZCSRCSAYOUEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(F)F

Origin of Product

United States

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